molecular formula C17H20N2O4 B12488906 1-(2,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)urea

1-(2,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)urea

Cat. No.: B12488906
M. Wt: 316.35 g/mol
InChI Key: SNHZHILEDXDJHA-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2,4-dimethoxybenzylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

3-[(2,4-Dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea is unique due to its specific urea linkage and the presence of methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C17H20N2O4/c1-21-13-9-8-12(16(10-13)23-3)11-18-17(20)19-14-6-4-5-7-15(14)22-2/h4-10H,11H2,1-3H3,(H2,18,19,20)

InChI Key

SNHZHILEDXDJHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)NC2=CC=CC=C2OC)OC

Origin of Product

United States

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